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molecular formula C5H11ClO B021591 4-Chloro-2-methyl-2-butanol CAS No. 1985-88-2

4-Chloro-2-methyl-2-butanol

Cat. No. B021591
M. Wt: 122.59 g/mol
InChI Key: IODFUQIUARVWJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09051289B2

Procedure details

10.0 g (49.7 mmol) 4-bromo-3,5-dimethylphenol and 10.3 g (74.6 mmol) K2OC3 are mixed with 20.0 mL N-methylpyrrolidone and heated to 100° C. 37.0 g (64.7 mmol) 4-chloro-2-methylbutan-2-ol (toluene solution from step 1) is added and the funnel is rinsed with 10.0 ml N-methylpyrrolidone. The reaction mixture is heated to 115° C. for approx. 3 h before 30.0 ml of the solvent is distilled off in vacuum. After full conversion the mixture is cooled to 20° C., 60.0 ml water is added and stirring is continued for 5 min. 90.0 ml n-heptane is added and the aqueous phase is separated. The organic phase is washed twice with 30.0 ml water. 20.0 ml solvent is distilled off and the mixture is cooled to 15° C. Seeds are added and stirring is continued for 1 h at 15° C. The suspension is cooled to −15° C. and stirred for 1 h. The product is filtered off, washed twice with cooled n-heptane and dried. Yield: 11.7 g; TLC: Rf=0.40 (silicagel, EtOAc:PE 2:8).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([OH:9])=[CH:4][C:3]=1[CH3:10].Cl[CH2:12][CH2:13][C:14]([CH3:17])([OH:16])[CH3:15]>CN1CCCC1=O>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([O:9][CH2:12][CH2:13][C:14]([CH3:17])([OH:16])[CH3:15])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1C)O)C
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
ClCCC(C)(O)C
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the funnel is rinsed with 10.0 ml N-methylpyrrolidone
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated to 115° C. for approx. 3 h before 30.0 ml of the solvent
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
is distilled off in vacuum
TEMPERATURE
Type
TEMPERATURE
Details
After full conversion the mixture is cooled to 20° C.
ADDITION
Type
ADDITION
Details
60.0 ml water is added
ADDITION
Type
ADDITION
Details
90.0 ml n-heptane is added
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
WASH
Type
WASH
Details
The organic phase is washed twice with 30.0 ml water
DISTILLATION
Type
DISTILLATION
Details
20.0 ml solvent is distilled off
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 15° C
ADDITION
Type
ADDITION
Details
Seeds are added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 1 h at 15° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The suspension is cooled to −15° C.
STIRRING
Type
STIRRING
Details
stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product is filtered off
WASH
Type
WASH
Details
washed twice with cooled n-heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC1=C(C=C(OCCC(C)(O)C)C=C1C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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